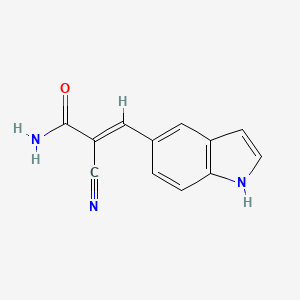
(E)-2-cyano-3-(1H-indol-5-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-3-(1H-indol-5-yl)acrylamide is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.224. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of (E)-2-cyano-3-(1H-indol-5-yl)acrylamide are the Transcriptional Enhanced Associate Domain (TEAD) proteins . TEAD proteins are transcription factors comprised of four family members (TEAD 1−4) that function in modulating gene expression in response to the HIPPO pathway .
Mode of Action
This compound acts as an inhibitor of TEAD-dependent gene transcription . TEAD proteins preferentially associate with transcription coactivators yes associated protein 1 (YAP1) or transcriptional coactivator with PDZ-binding motif (TAZ, also known as WWTR1) . YAP1-TEAD or TAZ-TEAD bind to DNA and initiate the transcription of multiple different genes involved in cell proliferation, survival, mobility, stemness, and differentiation .
Biochemical Pathways
The compound affects the HIPPO-YAP1/TAZ-TEAD signaling cascade . This pathway is an evolutionarily conserved signaling pathway regulating numerous biological processes, including cell growth and fate decision, organ size control, and regeneration . The deregulation of HIPPO-YAP1/TAZ-TEAD activity is at the origin of tumor progression and resistance to therapy in several different cancer indications .
Result of Action
The result of the compound’s action is the inhibition of the transcription of multiple different genes involved in cell proliferation, survival, mobility, stemness, and differentiation . This leads to the suppression of tumor progression and potentially overcoming resistance to therapy in several different cancer indications .
Action Environment
The action of this compound is influenced by both intrinsic and extrinsic signals, such as mechanical force, cell-cell contact, polarity, energy status, stress, as well as many diffusible hormonal factors . These factors can affect the activation state of the HIPPO pathway, and consequently, the efficacy and stability of the compound’s action.
生化分析
Biochemical Properties
(E)-2-cyano-3-(1H-indol-5-yl)acrylamide has been identified as an inhibitor of TEAD proteins and the HIPPO-YAP1/TAZ signaling cascade . TEAD proteins are transcription factors that modulate gene expression in response to the HIPPO pathway . They associate with transcription co-activators YAP1 or TAZ, initiating the transcription of multiple genes involved in cell proliferation, survival, mobility, stemness, and differentiation .
Cellular Effects
The cellular effects of this compound are primarily related to its role as an inhibitor of the HIPPO-YAP1/TAZ signaling cascade . This pathway regulates numerous biological processes, including cell growth and fate decision, organ size control, and regeneration . By inhibiting this pathway, this compound can potentially influence cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with TEAD proteins and its role in inhibiting the HIPPO-YAP1/TAZ signaling cascade . When the HIPPO pathway is inactive, YAP1 and TAZ are free to translocate into the cell nucleus, where they associate with TEAD transcription factors to bind DNA and regulate gene expression . This compound inhibits this process, thereby exerting its effects at the molecular level .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its role as an inhibitor of the HIPPO-YAP1/TAZ signaling cascade
属性
IUPAC Name |
(E)-2-cyano-3-(1H-indol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-7-10(12(14)16)6-8-1-2-11-9(5-8)3-4-15-11/h1-6,15H,(H2,14,16)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFOBVIUGZQYPW-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN2)C=C1/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
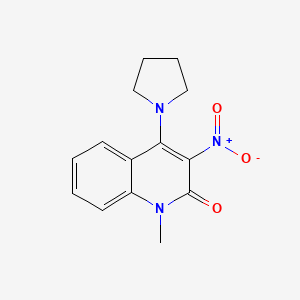
![1,3,5-Trimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2795669.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2795673.png)
![3-allyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2795674.png)
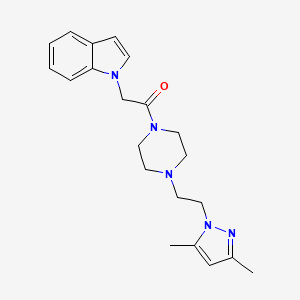
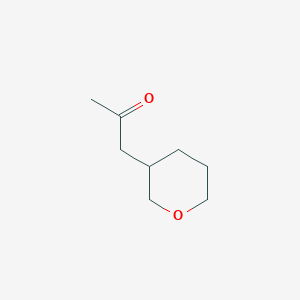
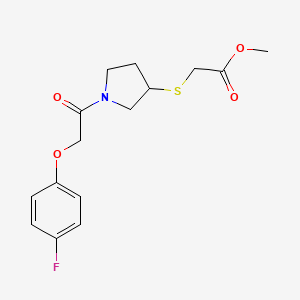
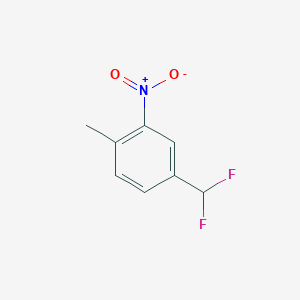
![[(2S)-3-amino-2-methylpropyl]diethylamine](/img/structure/B2795680.png)
![3-[(4-Chlorophenyl)sulfonyl]-5-nitrophenol](/img/structure/B2795682.png)
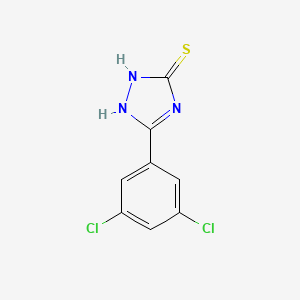
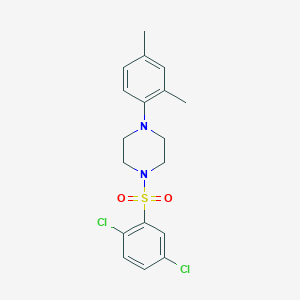
![1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2795686.png)
![(E)-2-(benzylamino)-3-(((3-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2795689.png)
